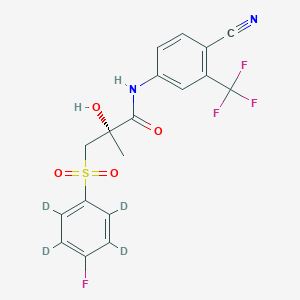

(S)-Bicalutamide-d4

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Bicalutamide involves a series of chemical reactions starting from specific precursor compounds. For Bicalutamide, the synthesis has been reported to start from N-[4-cyano-3-(trifluoromethyl)phenyl]-1,2-epoxy-2-methylpropionamide, undergoing condensation and oxidation steps (Li Yan, 2013). Another method involves starting from methyl methacrylate, proceeding through oxidation, condensation with 4-fluorothiophenol, and hydrolysis to yield α-hydroxy acid, which is further reacted and oxidized to obtain Bicalutamide (Xiao-Le Tao, 2003).

Molecular Structure Analysis

The molecular structure of Bicalutamide has been extensively studied, including its nanosized particles and their behavior in solvents. Studies have shown that Bicalutamide's molecular geometry can significantly influence its dissolution rate and bioavailability. For instance, DFT calculations and solvent effects on Bicalutamide's molecular geometry indicate the importance of the dielectric medium on its structure (Yuan Le et al., 2009).

Chemical Reactions and Properties

Bicalutamide's reactivity, particularly in the context of its synthesis and potential impurities, has been a subject of detailed mechanistic studies. These studies have explored the pathways involved in its synthesis, shedding light on the intermediate steps and the conditions favoring the formation of the desired product over potential impurities (Nabil Asaad & Shaun M. Fillery, 2009).

Physical Properties Analysis

The physical properties of Bicalutamide, including its polymorphism, have significant implications for its pharmaceutical formulation and stability. The crystalline forms of Bicalutamide differ in their molecular conformations, which affects their stability and dissolution properties. Detailed characterization of these polymorphs has been conducted through various analytical techniques (D. Vega et al., 2007).

Chemical Properties Analysis

The chemical properties of Bicalutamide, including its interaction with polymers and its behavior in different solvent systems, are crucial for understanding its formulation and delivery mechanisms. Studies have shown that mixing Bicalutamide with polymers like polyvinylpyrrolidone can significantly enhance its physical stability and solubility, highlighting the importance of chemical interactions in drug formulation (Justyna Szczurek et al., 2017).

Applications De Recherche Scientifique

Pharmacokinetic and Bioequivalence Studies

(S)-Bicalutamide-d4 serves as an internal standard in the validation of analytical methods for estimating bicalutamide enantiomers in human plasma. For example, Pradhan et al. (2013) developed a chiral liquid chromatography-tandem mass spectrometric method using (-)-d4-BCT and (+)-d4-BCT as internal standards for the estimation of bicalutamide enantiomers in human plasma. This method was applied to a bioequivalence study of a 150mg fixed-dose formulation in healthy subjects, demonstrating its utility in pharmacokinetic studies and the development of bioequivalent formulations Pradhan et al., 2013.

Propriétés

IUPAC Name |

(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m1/s1/i3D,4D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJPYSCBVHEWIU-YNWMVSOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)C[C@](C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Bicalutamide-d4 | |

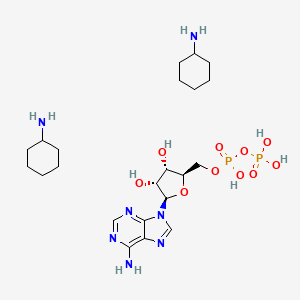

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

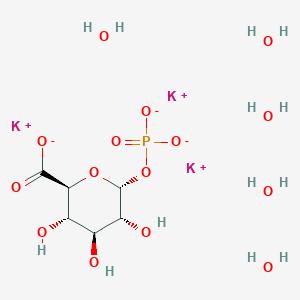

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

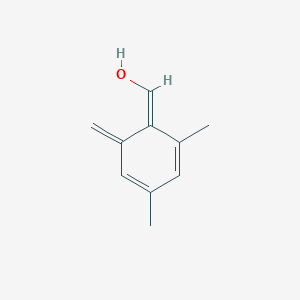

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)